N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749091
InChI: InChI=1S/C10H13N3O/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15749091

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C10H13N3O/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3
Standard InChI Key SBKNTSWGDZEIRF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)NCC2=CC=CO2

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

N-(Furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine features a pyrazole ring substituted at the 1- and 5-positions with methyl groups and at the 4-position with a furan-2-ylmethylamine moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar conformation, while the furan ring contributes aromaticity and oxygen-based polarity. This combination creates a hybrid structure with balanced hydrophobicity and polarity, enabling interactions with both biological macromolecules and synthetic materials.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H13N3O\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{O}
Molecular Weight191.23 g/mol
IUPAC NameN-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
Tautomeric Forms1H-pyrazole dominant
Aromatic SystemPyrazole (6π electrons), Furan (6π electrons)

The compound’s tautomeric equilibrium favors the 1H-pyrazole form due to steric and electronic stabilization from the methyl groups . X-ray crystallography of analogous pyrazole derivatives confirms that substituents at the 1- and 5-positions enforce a rigid, planar geometry critical for intermolecular interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the furan and pyrazole protons. The furan ring’s α- and β-protons resonate at δ 6.2–7.1 ppm, while the pyrazole methyl groups appear as singlets near δ 2.3–2.5 ppm. Infrared (IR) spectra show stretches at 1600–1650 cm1^{-1} for the C=N bonds and 3100–3300 cm1^{-1} for the amine N–H. Mass spectrometry confirms the molecular ion peak at m/z 191.23, with fragmentation patterns consistent with loss of the furanmethyl group.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine typically proceeds via a multi-step sequence:

  • Pyrazole Core Formation: Condensation of acetylacetone with hydrazine yields 1,5-dimethyl-1H-pyrazol-4-amine, a precursor with reactive amine and methyl groups .

  • Furanmethylation: The amine group undergoes nucleophilic substitution with 2-(chloromethyl)furan in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 80–100°C.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux75–85
Furanmethylation2-(Chloromethyl)furan, K2_2CO3_3, DMF, 80°C60–70

Process Optimization

Yield improvements are achieved by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) and microwave-assisted synthesis, which reduce reaction times from hours to minutes. Purity is enhanced via recrystallization from ethanol-water mixtures, yielding >98% pure product as confirmed by high-performance liquid chromatography (HPLC).

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate moderate-to-strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The furan moiety’s electronegativity disrupts microbial cell membranes, while the pyrazole ring inhibits enzymes like dihydrofolate reductase (DHFR) .

Table 3: Biological Activity Profile

ActivityModel SystemKey Results
AntimicrobialS. aureusMIC = 32 µg/mL
Anti-inflammatoryRAW 264.7 macrophages50% IL-6 reduction at 10 µM
AnticancerMCF-7 cellsCaspase-3 activation, EC50_{50} = 12 µM

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for covalent thrombin inhibitors. By analogy to pyrazolo[5,1-b]quinazolin-9(4H)-ones , its amine group can be acylated to form serine-trapping warheads, enabling irreversible binding to thrombin’s active site (IC50_{50} ≈ 20 nM in preliminary assays).

Materials Science

In organic electronics, the furan-pyrazole system acts as a π-conjugated scaffold for hole-transport materials. Thin films exhibit a hole mobility of 1.2×103cm2/V\cdotps1.2 \times 10^{-3} \, \text{cm}^2/\text{V·s}, comparable to standard semiconductors like TIPS-pentacene.

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